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Executive Summary
Bromodomain-containing protein 7 (BRD7) is a critical component of the Polybromo-associated

BRG1-associated factor (PBAF) chromatin remodeling complex, a specialized form of the

SWI/SNF complex. This technical guide provides an in-depth overview of the function of BRD7

in chromatin architecture and gene regulation. Through its distinct bromodomain, BRD7

recognizes and binds to acetylated histones, thereby targeting the PBAF complex to specific

genomic loci. This interaction is fundamental to the regulation of gene expression programs

that govern essential cellular processes, including cell cycle progression, DNA repair, and

tumor suppression. This document details the molecular mechanisms of BRD7, its role within

the PBAF complex, its impact on various signaling pathways, and key experimental protocols

for its study.

Introduction to BRD7 and Chromatin Remodeling
Chromatin remodeling is a dynamic process that alters the structure of chromatin to control

access of the transcriptional machinery to DNA. ATP-dependent chromatin remodeling

complexes, such as the SWI/SNF family, are central to this process. Human cells possess two

major classes of SWI/SNF complexes: BAF and PBAF[1]. The PBAF complex is distinguished

by the presence of specific subunits, including BRD7, which contribute to its functional

specificity[1][2].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b12380232?utm_src=pdf-interest
https://www.researchgate.net/publication/381923093_BRD7_as_key_factor_in_PBAF_complex_assembly_and_CD8_T_cell_differentiation
https://www.researchgate.net/publication/381923093_BRD7_as_key_factor_in_PBAF_complex_assembly_and_CD8_T_cell_differentiation
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BRD7 is a nuclear protein that plays a pivotal role in transcriptional regulation[3][4]. Its structure

includes a highly conserved bromodomain, a motif that recognizes and binds to acetylated

lysine residues on histone tails. This "reading" of the histone code is a key mechanism by

which BRD7 directs the chromatin remodeling activity of the PBAF complex to specific gene

promoters and enhancers, thereby influencing gene expression.

Molecular Mechanism of BRD7 Function
The Bromodomain: A Reader of Acetylated Histones
The bromodomain of BRD7 functions as a reader of the epigenetic landscape. It specifically

recognizes and binds to acetylated lysine residues on the N-terminal tails of histones,

particularly on histone H3 and H4. While the binding affinity of the BRD7 bromodomain for

individual acetylated histone peptides is described as weak, this interaction is crucial for the

localization and function of the PBAF complex. The specificity of this interaction contributes to

the targeted regulation of gene expression. Deletion of the bromodomain abrogates the ability

of BRD7 to associate with acetylated histones and impairs its function in transcriptional

regulation.

BRD7 as a Key Subunit of the PBAF Complex
BRD7 is an integral and specific subunit of the PBAF chromatin remodeling complex. The

PBAF complex utilizes the energy from ATP hydrolysis to remodel nucleosomes, thereby

altering DNA accessibility. BRD7 plays a crucial role in the assembly and function of the PBAF

complex. Studies have shown that BRD7 can act as a bridge, connecting the ATPase subunit

BRG1 and the PBRM1 subunit to the core module of the PBAF complex, facilitating its

assembly.

Furthermore, the presence of BRD7 within the PBAF complex appears to significantly modulate

its enzymatic activity. Purified PBAF complexes containing BRD7 exhibit a substantially higher

basal ATPase activity compared to the broader SWI/SNF complex pool. Interestingly, this high

basal activity is not further stimulated by the presence of DNA, suggesting a unique regulatory

mechanism conferred by BRD7.

Role of BRD7 in Transcriptional Regulation and
Signaling Pathways
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BRD7 is implicated in the regulation of several critical signaling pathways, primarily through its

role in modulating the expression of key target genes.

The p53 Pathway and Tumor Suppression
BRD7 is a crucial component of a functional p53 pathway. It interacts directly with the tumor

suppressor protein p53 and is required for the efficient p53-mediated transcription of a subset

of its target genes. This interaction is vital for inducing cellular senescence in response to

oncogenic stress. In hepatocellular carcinoma, BRD7 has been shown to upregulate the

transcription of p53 by directly binding to its promoter region, thereby enhancing its tumor-

suppressive functions.

The BRCA1 Pathway and DNA Repair
BRD7 is a direct binding partner of BRCA1, a key protein involved in DNA repair and tumor

suppression. This interaction is important for the BRCA1-mediated transcriptional regulation of

genes such as the estrogen receptor α (ERα). Depletion of BRD7 prevents the recruitment of

BRCA1 to the ESR1 promoter, highlighting BRD7's role in guiding DNA repair and

transcriptional regulation machinery to specific genomic locations.

Wnt/β-catenin and Ras/MEK/ERK Pathways
BRD7 has been shown to influence the Wnt/β-catenin and Ras/MEK/ERK signaling pathways,

which are central to cell proliferation and differentiation. In nasopharyngeal carcinoma cells,

overexpression of BRD7 can inhibit cell growth and arrest the cell cycle in the G0/G1 phase by

regulating genes involved in these pathways.

Quantitative Data on BRD7 Function
The following tables summarize the available quantitative data regarding BRD7's binding

affinities and the enzymatic activity of the PBAF complex.
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Parameter Value Reference

Binding Affinity

BRD7 Bromodomain to

Acetylated Histone Peptides
Weak affinity (qualitative)

Inhibitor Binding

Kd of Inhibitor 1-78 for BRD7

BD

1.2 µM (MST) / 290 nM

(bromoKdELECT)

Kd of Inhibitor 2-77 for BRD7

BD

2.2 µM (MST) / 340 nM

(bromoKdELECT)

Enzymatic Activity

Basal ATPase Activity of

BRD7-containing PBAF

Substantially higher than total

SWI/SNF

DNA Stimulation of ATPase

Activity
No further stimulation

Experimental Protocols
Recombinant BRD7 Protein Expression and Purification
This protocol describes the expression and purification of a GST-tagged BRD7 fusion protein in

E. coli.

Materials:

pGEX vector containing BRD7 cDNA

E. coli BL21(DE3) competent cells

LB Broth and LB agar plates with ampicillin

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., PBS with 1% Triton X-100, protease inhibitors)
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Glutathione-Sepharose beads

Elution Buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0)

Procedure:

Transform the pGEX-BRD7 plasmid into E. coli BL21(DE3) cells and select for transformants

on ampicillin-containing LB agar plates.

Inoculate a single colony into a starter culture of LB broth with ampicillin and grow overnight

at 37°C with shaking.

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with

shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue

to grow for 3-4 hours at 30°C or overnight at 18°C.

Harvest the cells by centrifugation and resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation to pellet cell debris.

Incubate the cleared lysate with pre-equilibrated Glutathione-Sepharose beads for 1-2 hours

at 4°C with gentle rotation.

Wash the beads extensively with Lysis Buffer to remove non-specifically bound proteins.

Elute the GST-BRD7 fusion protein from the beads using Elution Buffer.

Analyze the purified protein by SDS-PAGE and Coomassie blue staining or Western blot.

Co-Immunoprecipitation (Co-IP) of BRD7 and Interacting
Proteins
This protocol outlines the steps for performing a co-immunoprecipitation experiment to identify

proteins that interact with BRD7 in vivo.
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Materials:

Cells expressing endogenous or tagged BRD7

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40,

protease inhibitors)

Anti-BRD7 antibody or antibody against the tag

Control IgG antibody (from the same species as the primary antibody)

Protein A/G magnetic beads or agarose beads

Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)

Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

Lyse the cells in ice-cold Co-IP Lysis Buffer.

Clarify the lysate by centrifugation.

Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

Incubate the pre-cleared lysate with the anti-BRD7 antibody or control IgG overnight at 4°C

with gentle rotation.

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at

4°C.

Collect the beads by centrifugation or using a magnetic rack.

Wash the beads several times with Wash Buffer to remove non-specific binders.

Elute the immunoprecipitated protein complexes from the beads by adding Elution Buffer and

boiling for 5-10 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the eluates by Western blotting using antibodies against BRD7 and the suspected

interacting partner.

Chromatin Immunoprecipitation (ChIP) for BRD7
This protocol provides a general workflow for performing a ChIP experiment to identify the

genomic regions occupied by BRD7.

Materials:

Cells of interest

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton

X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)

Sonication equipment

Anti-BRD7 antibody

Control IgG antibody

Protein A/G magnetic beads

ChIP Wash Buffers (low salt, high salt, LiCl wash)

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

Proteinase K

Phenol:chloroform:isoamyl alcohol and ethanol for DNA purification

qPCR primers for target and control genomic regions

Procedure:
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Cross-link proteins to DNA by treating cells with formaldehyde.

Quench the cross-linking reaction with glycine.

Lyse the cells and isolate the nuclei.

Shear the chromatin to an average size of 200-1000 bp by sonication.

Perform immunoprecipitation by incubating the sheared chromatin with the anti-BRD7

antibody or control IgG overnight at 4°C.

Capture the antibody-chromatin complexes using Protein A/G beads.

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.

Elute the chromatin from the beads.

Reverse the cross-links by heating in the presence of high salt.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

Quantify the enrichment of specific DNA sequences by qPCR using primers for known or

suspected BRD7 target genes and a negative control region.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving BRD7 and a typical

experimental workflow for studying its function.
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Caption: Key signaling pathways modulated by BRD7.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12380232?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothesis:
BRD7 regulates Gene X

Co-Immunoprecipitation
(BRD7 IP)

ChIP-Seq
(BRD7 ChIP)

BRD7 Knockdown/KOWestern Blot
(Detect interacting proteins)

Conclusion:
BRD7 directly regulates Gene X

and affects cell phenotype

Bioinformatic Analysis
(Identify binding sites)

Gene X Promoter
Binding Site

RT-qPCR
(Measure Gene X mRNA)

Phenotypic Assay
(e.g., cell cycle, apoptosis)

Click to download full resolution via product page

Caption: Experimental workflow to study BRD7 function.

Conclusion
BRD7 is a multifaceted protein that plays a central role in chromatin remodeling and gene

regulation as a key subunit of the PBAF complex. Its ability to recognize acetylated histones

provides a mechanism for targeted gene regulation, influencing a wide array of cellular

processes. The disruption of BRD7 function is implicated in various diseases, including cancer,

making it an attractive target for therapeutic development. The experimental protocols and data

presented in this guide provide a solid foundation for researchers and drug development

professionals to further investigate the intricate roles of BRD7 in health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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